Methyl 3-(heptyloxy)-2-methylpropanoate
Description
Methyl 3-(heptyloxy)-2-methylpropanoate is an ester derivative characterized by a branched propanoate backbone substituted with a heptyloxy group at the 3-position and a methyl group at the 2-position.
Properties
CAS No. |
90177-66-5 |
|---|---|
Molecular Formula |
C12H24O3 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
methyl 3-heptoxy-2-methylpropanoate |
InChI |
InChI=1S/C12H24O3/c1-4-5-6-7-8-9-15-10-11(2)12(13)14-3/h11H,4-10H2,1-3H3 |
InChI Key |
IJIFTPMJXXHIKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOCC(C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(heptyloxy)-2-methylpropanoate typically involves the esterification of 3-(heptyloxy)-2-methylpropanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-(heptyloxy)-2-methylpropanoate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this ester can yield the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 3-(heptyloxy)-2-methylpropanoic acid.
Reduction: 3-(heptyloxy)-2-methylpropanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 3-(heptyloxy)-2-methylpropanoate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study ester hydrolysis and enzyme specificity.
Industry: In the fragrance industry, this compound is valued for its pleasant scent and is used in the formulation of perfumes and scented products.
Mechanism of Action
The mechanism of action of Methyl 3-(heptyloxy)-2-methylpropanoate primarily involves its interaction with enzymes that catalyze ester hydrolysis. The ester bond is cleaved, resulting in the formation of an alcohol and a carboxylic acid. This reaction is facilitated by esterases, which are enzymes that specifically target ester bonds.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogs differ in the substituent at the 3-position (e.g., alkoxy, amino, or aromatic groups) or the ester group (e.g., ethyl vs. methyl). Key examples include:
Key Observations :
- Steric Effects : Bulkier substituents (e.g., tert-butyldimethylsilyloxy) hinder reactivity, making them useful in protecting-group strategies .
- Polarity: Amino or hydroxy substituents (e.g., in phenolic derivatives from Schizogyne sericea) increase polarity, affecting solubility and chromatographic behavior .
Physicochemical and Analytical Properties
highlights that esters like methyl octanoate and ethyl 2-methylpropanoate exhibit similar retention times in chromatography but differ in migration times due to varying volatility and polarity. Methyl 3-(heptyloxy)-2-methylpropanoate, with its long alkoxy chain, would likely show higher retention times than shorter-chain analogs (e.g., ethyl propanoate) but lower than aromatic derivatives (e.g., benzyloxy-substituted compounds).
In mass spectrometry, dimer formation is influenced by compound concentration and ionization efficiency. High-content esters like the target compound may form dimers via protonated or neutral molecule interactions, similar to observations in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
